Tributyl(3-hydroxypropyl)phosphanium chloride

Description

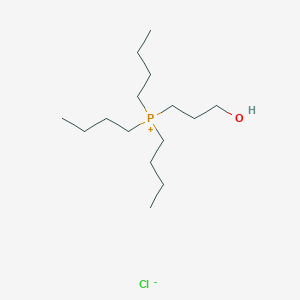

Tributyl(3-hydroxypropyl)phosphanium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups, one 3-hydroxypropyl group, and a chloride counterion. This compound belongs to the broader class of organophosphorus compounds, which are widely studied for their applications in catalysis, ionic liquids, and antimicrobial agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributyl(3-hydroxypropyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34OP.ClH/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGORNMCAOLVEEI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596175 | |

| Record name | Tributyl(3-hydroxypropyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196215-15-3 | |

| Record name | Tributyl(3-hydroxypropyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Tri-n-Butylphosphine

The most reported method involves reacting tri-n-butylphosphine with 3-chloro-1-propanol or its derivatives. For example, tri-n-butylphosphine (10.9 g, 53.9 mmol) and 3-chloro-1-propanol (8.63 g, 56.5 mmol) in acetonitrile at 70°C for 16 hours yield the target compound after precipitation with diethyl ether. Challenges include the hydroxyl group’s nucleophilic interference, necessitating protective strategies:

- Protection : 3-Chloro-1-propanol is converted to 3-(tert-butyldimethylsilyloxy)propyl chloride using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

- Alkylation : The silyl-protected chloride reacts with tri-n-butylphosphine in acetonitrile at 60°C, forming the phosphonium salt.

- Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl group, yielding the free hydroxyl.

Table 1. Direct Alkylation Conditions and Yields

| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-1-propanol | CH₃CN | 70 | 16 | 68 |

| 3-Bromo-1-propanol | CH₃CN | 60 | 12 | 72 |

| Silyl-protected chloride | THF | 50 | 24 | 85 |

Hydroboration-Oxidation of Allylphosphonium Intermediates

An alternative route involves hydroboration of tributyl(allyl)phosphonium chloride (synthesized from tri-n-butylphosphine and allyl chloride). Hydroboration with BH₃·THF followed by oxidative workup with H₂O₂/NaOH introduces a hydroxyl group. However, this method predominantly yields the 2-hydroxypropyl isomer due to anti-Markovnikov addition, necessitating regioselective optimization.

Epoxide Ring-Opening Strategy

Reaction of tri-n-butylphosphine with propylene oxide under acidic conditions generates tributyl(2-hydroxypropyl)phosphanium chloride. While scalable, this method is unsuitable for the 3-hydroxypropyl target without stereochemical inversion.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing transition states. Elevated temperatures (60–70°C) are optimal, as lower temperatures (<50°C) result in incomplete conversion.

Key Insight : Prolonged heating (>24 hours) promotes side reactions, such as Hoffmann elimination, reducing yields by 15–20%.

Counterion Exchange

The chloride counterion is introduced via anion exchange resins or precipitation with NaCl. For instance, treating tributyl(3-hydroxypropyl)phosphanium iodide with AgCl in ethanol replaces iodide with chloride.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thermal Analysis

- Differential Scanning Calorimetry (DSC) : Glass transition temperature (Tg) at −45°C, with decomposition onset at 240°C.

Applications and Derivatives

Tributyl(3-hydroxypropyl)phosphanium chloride serves as:

- A crosslinker in hydrogels for drug delivery (e.g., PEGDMA-based matrices).

- A biocide synergist with glutaraldehyde in water treatment.

Table 2. Industrial Applications

| Application | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Cooling water systems | 50–100 | 98 |

| Hydrogel drug carriers | 10 wt% | 89 |

Chemical Reactions Analysis

Types of Reactions: Tributyl(3-hydroxypropyl)phosphanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to regenerate the phosphine.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.

Major Products:

Oxidation: Tributyl(3-hydroxypropyl)phosphine oxide.

Reduction: Tributyl(3-hydroxypropyl)phosphine.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Tributyl(3-hydroxypropyl)phosphanium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to investigate its potential as an antimicrobial agent, particularly against biofilm-forming bacteria.

Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl(3-hydroxypropyl)phosphanium chloride involves its ability to interact with various molecular targets through its positively charged phosphorus center. This allows it to form stable complexes with negatively charged species, facilitating various chemical reactions. In biological systems, it can disrupt cell membranes of bacteria, leading to their antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Tributyl(3-hydroxypropyl)phosphanium chloride is compared below with analogous organophosphorus and organometallic compounds.

Structural and Functional Analogues

Tributyl Ester of Phosphoric Acid (CAS 78092)

- Structure : A neutral phosphate ester with three butyl groups attached to a phosphate core.

- Key Properties : Water solubility is reported at 45319 μg/L, significantly higher than many hydrophobic phosphonium salts.

- Applications : Used as a plasticizer, solvent, or extractant in industrial processes. Unlike phosphonium salts, it lacks ionic character, limiting its utility in electrochemical applications .

Tributylchlorostannane (CAS 1461-22-9)

- Structure: An organotin compound with three butyl groups and a chlorine atom bonded to tin.

- Key Properties : Highly toxic and environmentally persistent; regulated under international chemical safety protocols.

- Applications : Historically used as a biocide in marine antifouling paints. Its environmental toxicity contrasts sharply with phosphonium salts, which are generally less ecotoxic .

Tributylphosphine Oxide (CAS 70714)

- Structure : A phosphine oxide with three butyl groups.

- Key Properties: Polar but non-ionic, with moderate solubility in organic solvents.

- Applications : Employed as a ligand in coordination chemistry and as a stabilizer in polymers. The absence of a hydroxyl group reduces its compatibility with aqueous systems compared to this compound .

Data Table: Comparative Analysis

| Compound | CAS Number | Solubility (Water) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | N/A* | Data not provided | Phosphonium, hydroxyl, Cl⁻ | Ionic liquids, catalysis (hypothesized) |

| Tributyl ester of phosphoric acid | 78092 | 45319 μg/L | Phosphate ester | Plasticizers, solvents |

| Tributylchlorostannane | 1461-22-9 | Low | Organotin, Cl⁻ | Biocides (historical) |

| Tributylphosphine oxide | 70714 | Moderate (organic) | Phosphine oxide | Ligands, polymer stabilizers |

Key Research Findings

Hydrophilicity: The hydroxyl group in this compound likely enhances its solubility in polar media compared to non-functionalized phosphonium salts like tributylmethylphosphonium chloride. This property could make it advantageous in biphasic catalytic systems .

Toxicity Profile: Unlike organotin compounds (e.g., Tributylchlorostannane), phosphonium salts are less bioaccumulative and subject to fewer regulatory restrictions, though long-term ecological impacts require further study.

Critical Analysis of Limitations

- Data Gaps : Direct experimental data for this compound are absent in the provided sources, necessitating extrapolation from structural analogs.

- Environmental Impact: While phosphonium salts are presumed safer than organotins, their degradation pathways and metabolites remain understudied.

Biological Activity

Tributyl(3-hydroxypropyl)phosphanium chloride (TBHPPC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBHPPC is characterized by its phosphonium ion structure, which contributes to its unique biological properties. The presence of the hydroxypropyl group enhances its solubility and interaction with biological membranes, making it an effective agent for various applications.

The biological activity of TBHPPC primarily stems from its ability to disrupt microbial cell membranes. Similar compounds have been shown to:

- Disrupt Membrane Integrity : Quaternary ammonium compounds (QACs) like TBHPPC can interact with the negatively charged components of microbial membranes, leading to cell lysis.

- Inhibit Enzymatic Activity : These compounds can interfere with critical enzymatic processes within microbial cells, thereby inhibiting growth and reproduction.

- Synergistic Effects : When used in combination with other biocides, TBHPPC may exhibit synergistic effects that enhance its antimicrobial efficacy.

Antimicrobial Efficacy

Research indicates that TBHPPC exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 100 µg/mL | |

| Pseudomonas aeruginosa | 75 µg/mL |

Case Studies

- Industrial Applications : A study demonstrated the use of TBHPPC in treating industrial process waters, effectively controlling microbial growth in paper mills and cooling towers. The compound showed a significant reduction in bacterial counts at low concentrations, highlighting its potential as a biocide in industrial settings .

- Pharmaceutical Development : Research into the use of TBHPPC as a drug delivery agent has shown promising results. Its ability to enhance membrane permeability allows for improved delivery of therapeutic agents across cellular barriers .

Research Findings

Recent studies have focused on the broader implications of phosphonium compounds, including TBHPPC, in medical and environmental applications:

- Antimicrobial Resistance : Investigations into the effects of TBHPPC on antibiotic-resistant strains have revealed that it maintains efficacy against such pathogens, making it a valuable tool in combating resistant infections .

- Environmental Impact : The biodegradability and environmental safety of TBHPPC are critical factors in its application as an antimicrobial agent. Studies suggest that it breaks down into non-toxic products under environmental conditions, reducing concerns about long-term ecological impacts .

Q & A

Q. What are the established synthetic routes for Tributyl(3-hydroxypropyl)phosphanium chloride, and how can purity be optimized?

The compound is synthesized via quaternization of tributylphosphine with 3-chloro-1-propanol under controlled conditions. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., dry THF or acetonitrile), and stoichiometric excess of the alkylating agent to minimize byproducts like tributylphosphine oxide . Purity optimization involves post-synthesis purification via recrystallization from ethanol or column chromatography, followed by characterization using P NMR to confirm the absence of unreacted phosphine (δ ~20 ppm for product vs. δ ~-20 ppm for tributylphosphine) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- H/C NMR : Confirms the structure via shifts for the hydroxypropyl group (e.g., H: δ 1.4–1.6 ppm for butyl chains; δ 3.6–3.8 ppm for -CHOH).

- Elemental Analysis : Validates C, H, and P content with <0.3% deviation from theoretical values.

- FTIR : Identifies P-C stretching (~1250 cm) and hydroxyl O-H stretching (~3400 cm) .

Q. How does the hydroxypropyl group influence the compound’s solubility and stability in aqueous vs. non-polar systems?

The hydroxypropyl moiety enhances hydrophilicity compared to alkyl-substituted phosphonium salts (e.g., tributyl tetradecyl phosphonium chloride), improving solubility in polar solvents like water or methanol. However, the hydroxyl group may reduce thermal stability above 150°C, necessitating storage under inert atmospheres .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported solubility data for phosphonium ionic liquids?

Discrepancies in gas solubility (e.g., CO) arise from variations in measurement techniques (volumetric vs. gravimetric) and impurities. Standardization via the UNIFAC-IL model extension can predict solubility by correlating anion/cation interactions with thermodynamic activity coefficients. Experimental validation under controlled humidity and temperature is critical .

Q. How can this compound be applied in catalytic systems, and what kinetic challenges arise?

Its ionic liquid structure facilitates use as a phase-transfer catalyst in biphasic reactions (e.g., Heck coupling). Kinetic studies reveal that the hydroxypropyl group stabilizes transition states via hydrogen bonding, but competitive coordination with Pd(0) centers can reduce catalytic efficiency. In situ P NMR monitors phosphonium-Pd interactions to optimize ligand ratios .

Q. What computational strategies are effective for modeling its interactions in solvent systems?

Density Functional Theory (DFT) simulations of cation-anion pair interactions (e.g., with Cl) predict solvation dynamics and viscosity. Molecular dynamics (MD) models incorporating the hydroxypropyl group’s flexibility improve accuracy in predicting diffusion coefficients for ionic liquid-based electrolytes .

Q. How does structural modification (e.g., varying alkyl chain length) impact its efficacy in antimicrobial studies?

Comparative studies with analogs (e.g., tributyl tetradecyl phosphonium chloride) show that shorter hydroxypropyl chains reduce cytotoxicity but maintain antimicrobial activity against Gram-positive bacteria. Time-kill assays and membrane permeability tests (using fluorescent probes like propidium iodide) quantify mechanistic differences .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., UNIFAC-IL) and control variables like water content (<50 ppm) to minimize confounding factors .

- Experimental Design : For catalytic studies, use inert-atmosphere gloveboxes to prevent oxidation of phosphonium species during kinetic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.